Trifloxystrobin-d6: A Technical Guide for Analytical Applications
Trifloxystrobin-d6: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Trifloxystrobin-d6. This deuterated internal standard is essential for the accurate quantification of the fungicide Trifloxystrobin in various matrices, ensuring data integrity in research, environmental monitoring, and food safety testing.
Core Chemical Properties
Trifloxystrobin-d6 is a deuterated analog of Trifloxystrobin, a broad-spectrum strobilurin fungicide. The incorporation of six deuterium (B1214612) atoms provides a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical methods. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl-d2)phenyl-3,4,5,6-d4)acetate[1] |
| Synonyms | CGA 279202-d6, Tega-d6, Trilex-d6, Twist-d6, Zato-d6[2][3][4] |
| CAS Number | 2470226-50-5[2][3][5] |
| Molecular Formula | C₂₀H₁₃D₆F₃N₂O₄[2][3][4][5] |
| Molecular Weight | 414.41 g/mol [2][3][4][5] |
| Appearance | Off-White Solid[2] |
| Solubility | Slightly soluble in Chloroform and Methanol[1][6] |
| Storage Temperature | 2-8°C Refrigerator[4] or -20°C[6] |
| Unlabeled CAS Number | 141517-21-7[5] |
Chemical Structure
The chemical structure of Trifloxystrobin-d6 is characterized by a central phenyl ring, an oxime ether, and a trifluoromethylphenyl group. The six deuterium atoms are located on the methylene (B1212753) bridge and the phenyl ring, providing a stable isotopic label.
Caption: Chemical structure of Trifloxystrobin-d6.
Experimental Protocols
Trifloxystrobin-d6 is primarily utilized as an internal standard in analytical methods for the quantification of Trifloxystrobin in complex matrices such as soil, water, and agricultural products.[6] The following is a generalized experimental protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for pesticide residue analysis.
Standard Solution Preparation
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Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Trifloxystrobin and Trifloxystrobin-d6 into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile (B52724). Store these solutions at -20°C.
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Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.
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Working Standard Solutions: A series of working standard solutions are prepared by diluting the intermediate solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should be fortified with a consistent concentration of the Trifloxystrobin-d6 internal standard.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
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Extraction:
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Weigh 10 g of a homogenized sample (e.g., soil, fruit puree) into a 50 mL centrifuge tube.
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Spike the sample with a known amount of the Trifloxystrobin-d6 internal standard solution.
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Add 10 mL of acetonitrile (often with 1% acetic or formic acid).
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Add the QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride, sodium citrate).
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Vortex or shake vigorously for 1 minute and then centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and anhydrous magnesium sulfate).
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Vortex for 30 seconds and centrifuge.
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Final Extract:
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Take an aliquot of the cleaned supernatant, filter it through a 0.22 µm syringe filter, and it is ready for LC-MS/MS analysis.
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Instrumental Analysis (LC-MS/MS)
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B129727) (B), both containing 0.1% formic acid, is common.
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Flow Rate: 0.2 - 0.4 mL/min.
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Injection Volume: 5 - 20 µL.
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Column Temperature: 30 - 40°C.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Trifloxystrobin and Trifloxystrobin-d6 are monitored. For example, a possible transition for Trifloxystrobin is m/z 409 → 186.[7]
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Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of Trifloxystrobin using Trifloxystrobin-d6 as an internal standard.
Caption: General workflow for Trifloxystrobin analysis.
Conclusion
Trifloxystrobin-d6 is an indispensable tool for the accurate and precise quantification of Trifloxystrobin. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical data. The methodologies outlined in this guide provide a robust framework for researchers and scientists in the fields of environmental science, food safety, and drug development.
